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molecular formula C12H12O3 B8303132 7-hydroxy-2,2-dimethyl-2H-chromene-3-carbaldehyde

7-hydroxy-2,2-dimethyl-2H-chromene-3-carbaldehyde

Cat. No. B8303132
M. Wt: 204.22 g/mol
InChI Key: NQUPACCIBDXUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCOc1ccc2c(c1)OC(C)(C)C(C=O)=C2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:19]12([CH2:20][S:21]([OH:22])(=[O:23])=[O:24])[C:25]([CH3:26])([CH3:27])[CH:28]([CH2:29][CH2:30]1)[CH2:31][C:32]2=[O:33].[CH3:1][O:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]2[c:13]([cH:14]1)[O:12][C:11]([CH3:15])([CH3:16])[C:10]([CH:17]=[O:18])=[CH:9]2.[CH3:34][CH2:35][OH:36]>>[OH:4][c:5]1[cH:6][cH:7][c:8]2[c:13]([cH:14]1)[O:12][C:11]([CH3:15])([CH3:16])[C:10]([CH:17]=[O:18])=[CH:9]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)C2CCC1(CS(=O)(=O)O)C(=O)C2
Name
COCOc1ccc2c(c1)OC(C)(C)C(C=O)=C2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCOc1ccc2c(c1)OC(C)(C)C(C=O)=C2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CC1(C)Oc2cc(O)ccc2C=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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